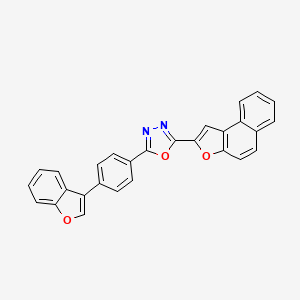
2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes benzofuran, phenyl, naphthofuran, and oxadiazole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzofuran and naphthofuran derivatives. These intermediates are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(3-Benzofuryl)phenyl)-1,3,4-oxadiazole: Lacks the naphthofuran moiety.
5-Phenyl-1,3,4-oxadiazole: A simpler structure with only a phenyl group attached to the oxadiazole ring.
2-(4-(3-Benzofuryl)phenyl)-5-(2-thienyl)-1,3,4-oxadiazole: Contains a thiophene ring instead of a naphthofuran ring.
Uniqueness
2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole is unique due to its combination of benzofuran, phenyl, naphthofuran, and oxadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
94138-68-8 |
|---|---|
Molekularformel |
C28H16N2O3 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
2-benzo[e][1]benzofuran-2-yl-5-[4-(1-benzofuran-3-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C28H16N2O3/c1-2-6-20-17(5-1)13-14-25-22(20)15-26(32-25)28-30-29-27(33-28)19-11-9-18(10-12-19)23-16-31-24-8-4-3-7-21(23)24/h1-16H |
InChI-Schlüssel |
CENJXGJLHINQJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)C6=COC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















